Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate can be synthesized through several methodsThe reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-4-methylthiophene-2-carboxylate
- Methyl 5-chloro-4-(bromomethyl)thiophene-2-carboxylate
- Methyl 5-chloro-4-(hydroxymethyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound characterized by its unique thiophene ring structure, which includes chlorine and carboxylate functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
- Molecular Formula : C₆H₄Cl₂O₂S
- Molecular Weight : 225 g/mol
- Structural Features : The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its biological activity.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Moderate | Unknown | Requires further research |
Ethyl 5-chloro-4-methylthiophene-2-carboxylate | Moderate | Promising | Exhibited antibacterial and anticancer activities |
5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | Moderate | Moderate | Similar structure with potential applications |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study indicated that certain thiophene derivatives exhibit moderate antibacterial activity against various strains of bacteria. This compound is hypothesized to share these properties due to structural similarities.
-
Anticancer Potential :
- Research on related compounds has shown promising results in anticancer activity, particularly against leukemia and breast cancer cell lines. For instance, ethyl 5-chloro-4-methylthiophene-2-carboxylate demonstrated significant cytotoxic effects in vitro, suggesting that this compound may also exhibit similar properties .
-
Mechanism of Action :
- The mechanism by which thiophene derivatives exert their biological effects often involves interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of various cellular pathways, which is crucial for understanding their therapeutic potential.
Future Directions for Research
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Suggested areas for future investigation include:
- In Vitro Studies : Comprehensive testing against a broader range of bacterial and cancer cell lines to establish a clearer profile of its antimicrobial and anticancer activities.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Properties
IUPAC Name |
methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYEXYYNLDDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.